molecular formula C23H23N3O B13368938 4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol

4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol

Cat. No.: B13368938
M. Wt: 357.4 g/mol
InChI Key: MSFOIOOHTPOOJN-UHFFFAOYSA-N
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Description

4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic ring system, and a phenol group, which is known for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can also scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropylanilino group and the phenol group differentiates it from other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-[7-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C23H23N3O/c1-15(2)17-4-8-19(9-5-17)24-23-22(18-6-10-20(27)11-7-18)25-21-14-16(3)12-13-26(21)23/h4-15,24,27H,1-3H3

InChI Key

MSFOIOOHTPOOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)O

Origin of Product

United States

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